molecular formula C13H14N2O2S B1422045 1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283108-10-0

1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No. B1422045
M. Wt: 262.33 g/mol
InChI Key: UVQLVYIEGQSXMB-UHFFFAOYSA-N
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Description

“1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” is a compound with the molecular formula C13H14N2O2S . It has significant potential in various fields of research and industry.


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , involves various methods. One approach involves the use of anilines, potassium thiocyanate, and bromine, followed by acylation by chloroacetyl chloride .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H14N2O2S . The molecular weight is 262.33 g/mol.


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide modern tools for the design of a wide variety of aromatic azoles . These synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C13H14N2O2S), molecular weight (262.33 g/mol), and its potential in various fields of research and industry.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

The compound 1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid and its derivatives are primarily utilized in the synthesis of pharmacologically active heterocyclic compounds. One study highlighted the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including 1-(substituted-1',3'-benzothiazol-2'-yl)-azetidin-2-ones, showcasing their antibacterial and antifungal activities (Mistry & Desai, 2006).

Antimicrobial Activity

Numerous studies have synthesized derivatives of the compound, focusing on their antimicrobial properties. For example, one study synthesized 1-(1,3-benzothiazol-2- yl)-3-chloro-4H-spiro[azetidine-2,3'-indole]-2',4(1'H)-diones and evaluated their antimicrobial activities, revealing potential as effective agents (Gandhi et al., 2020). Another study synthesized novel pyridine derivatives, including 2-[N-(substituted benzothiazolyl)amino]pyridin-3-yl(2,3-dichloropiperazine-1-yl)methanones, showing variable antimicrobial activity against various strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Synthesis of Heterocyclic Compounds

The compound is used as a building block for synthesizing a wide range of heterocyclic compounds. For instance, one study used it for synthesizing 6-fluorobenzothiazole substituted pyrazole analogues with notable antimicrobial and antioxidant activities (Raparla et al., 2013). Another study focused on synthesizing isoxazolyl- and isothiazolylcarbamides with high antitumor activity and the ability to enhance the effects of cytostatic drugs (Potkin et al., 2014).

Fluorescent Probes

The compound and its derivatives have been investigated for their potential as fluorescent probes. One study synthesized novel quinoline derivatives with benzothiazol-2-yl and investigated their fluorescent properties, showing promise for applications in various organic solvents (Bodke, Shankerrao, & Harishkumar, 2013).

Future Directions

The compound and its derivatives have shown potential in various fields of research and industry. Future research may focus on exploring its potential applications, including its antimicrobial activity and use as luminescing biosensors .

properties

IUPAC Name

1-(5,7-dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-7-3-8(2)11-10(4-7)14-13(18-11)15-5-9(6-15)12(16)17/h3-4,9H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQLVYIEGQSXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CC(C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 2
1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 3
1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 4
1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 6
1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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